3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one
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Overview
Description
3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research. The structure of this compound consists of a pyrazole ring fused with an oxazine ring, making it a unique scaffold for various chemical reactions and applications.
Preparation Methods
The synthesis of 3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of an acidic catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its simplicity and operational ease.
Chemical Reactions Analysis
3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.
Common reagents used in these reactions include hydrazine hydrate, dimethyl sulfate, and various acidic or basic catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one can be compared with other similar compounds such as:
7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidines: These compounds have a similar pyrazole ring but differ in their fused ring structures and functional groups.
1,2,4-triazolo[5,1-c][1,2,4]triazines: These compounds also contain a pyrazole ring but have different heterocyclic systems fused to it.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
72499-49-1 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
3,7-dimethyl-4,7-dihydro-2H-pyrazolo[4,3-d][1,3]oxazin-5-one |
InChI |
InChI=1S/C7H9N3O2/c1-3-5-6(10-9-3)4(2)12-7(11)8-5/h4H,1-2H3,(H,8,11)(H,9,10) |
InChI Key |
PFKQSKFFUBCLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NNC(=C2NC(=O)O1)C |
Origin of Product |
United States |
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